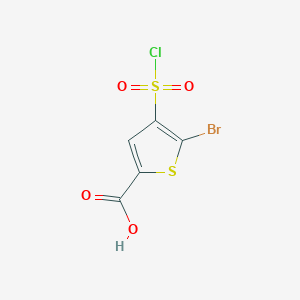
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid is a chemical compound with the IUPAC name 4-bromo-5-(chlorosulfonyl)-2-thiophenecarboxylic acid . It is used in various applications, including the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid is represented by the InChI code1S/C5H2BrClO4S2/c6-4-3 (13 (7,10)11)1-2 (12-4)5 (8)9/h1H, (H,8,9) . This indicates the presence of bromine, chlorine, oxygen, sulfur, and carbon atoms in the molecule. Physical And Chemical Properties Analysis
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid has a molecular weight of 305.56 . The compound’s exact physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Synthetic Routes and Bromination Approaches
A foundational aspect of working with 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid involves its synthesis and bromination methods. Taydakov and Krasnoselskiy (2010) demonstrated a synthetic route involving the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, followed by saponification, to produce ethyl 5-alkyl-4-bromothiophene-2-carboxylates. The bromination step is selective and provides excellent yields without any migration or isomerization of the alkyl substituents (Taydakov & Krasnoselskiy, 2010).
Coupling Methods and Derivative Formation
The utility of thiophene derivatives in various applications is often realized through coupling reactions. For example, Ikram et al. (2015) reported the synthesis of various thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, which involved reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids. This method led to the formation of thiophene derivatives with various substituents, demonstrating the versatility of thiophene compounds in synthetic chemistry (Ikram et al., 2015).
Spasmolytic Activity and Structural Analysis
The biological activity of thiophene derivatives is a notable aspect of their application. Rasool et al. (2020) synthesized a series of thiophene-based derivatives and evaluated their spasmolytic activity. Most of the synthesized compounds exhibited good spasmolytic effects, with one compound showing an excellent effect with an EC50 value of 1.26. The study also included a detailed insight into the frontier molecular orbitals of the compounds, contributing to the understanding of their reactivity and stability (Rasool et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
5-bromo-4-chlorosulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYRDCXUIXGVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B2834770.png)
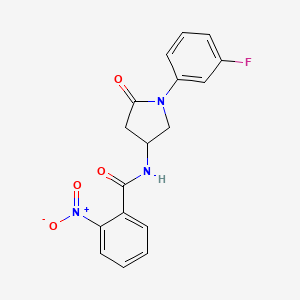
![3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2834774.png)
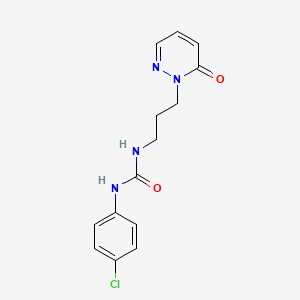
![4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2834776.png)
![Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2834777.png)
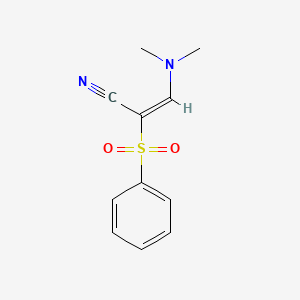
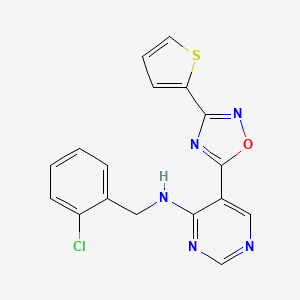
![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)